Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Physicochemical profiling Chromatographic method development Synthetic intermediate characterization

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a brominated 1‑benzazocine derivative bearing a methyl ester at C‑5 and an N‑(2‑methylpropyl) group. The compound serves as a critical late-stage synthetic intermediate in the manufacture of cenicriviroc (TAK‑652), a dual CCR2/CCR5 antagonist advanced to clinical evaluation for HIV and NASH [REFS‑1].

Molecular Formula C17H22BrNO2
Molecular Weight 352.3 g/mol
Cat. No. B8131695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Molecular FormulaC17H22BrNO2
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)OC
InChIInChI=1S/C17H22BrNO2/c1-12(2)11-19-8-4-5-13(17(20)21-3)9-14-10-15(18)6-7-16(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b13-9+
InChIKeyILNKRZDWIOUWKN-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate (CAS 497224-04-1) – Core Structural and Procurement-Relevant Profile


Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a brominated 1‑benzazocine derivative bearing a methyl ester at C‑5 and an N‑(2‑methylpropyl) group. The compound serves as a critical late-stage synthetic intermediate in the manufacture of cenicriviroc (TAK‑652), a dual CCR2/CCR5 antagonist advanced to clinical evaluation for HIV and NASH [REFS‑1]. The 8‑bromo substituent provides a handle for palladium‑catalyzed cross‑coupling, while the N‑isobutyl and methyl ester functionalities are retained through subsequent steps to the final drug substance [REFS‑2].

Procurement Risk: Why Other Benzazocine Building Blocks Cannot Simply Replace Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate


In the established cenicriviroc synthetic route, the 8‑bromo substituent is the exclusive coupling partner for Suzuki–Miyaura cross‑coupling with 4‑(2‑butoxyethoxy)phenylboronic acid to install the essential diaryl ether motif [REFS‑1]. Replacing this intermediate with the 8‑chloro analog (CAS 497224‑05‑2) would reduce coupling efficiency due to the lower intrinsic reactivity of aryl chlorides under standard Pd(0) catalysis; the N‑unsubstituted benzazocine (CAS 497224‑09‑6) lacks the 2‑methylpropyl group required in the final pharmacophore and would demand a late‑stage re‑alkylation step; the corresponding free carboxylic acid (CAS 597583‑12‑5) would introduce a polar protic group that complicates chromatographic purification and coupling steps. Each substitution disrupts the validated process and introduces new impurities that must be qualified.

Quantitative Differentiation Evidence: Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate vs. Closest Analogs


Predicted Boiling Point Shift Reflects the Impact of N‑Isobutyl Substitution on Physical Properties vs. the N‑Unsubstituted Analog

The introduction of the N‑(2‑methylpropyl) group substantially elevates the predicted boiling point compared to the N‑unsubstituted analog. Methyl 8‑bromo‑1,2,3,4‑tetrahydro‑1‑benzazocine‑5‑carboxylate (CAS 497224‑09‑6) has a predicted boiling point of 401.0 ± 45.0 °C [REFS‑1]. In contrast, the N‑isobutyl derivative (the target compound, CAS 497224‑04‑1) exhibits a predicted boiling point of 440.9 ± 45.0 °C [REFS‑2], an increase of approximately 40 °C. This change is consistent with the additional four‑carbon alkyl chain and has implications for distillation and GC‑MS method development.

Physicochemical profiling Chromatographic method development Synthetic intermediate characterization

Predicted pKa Shift Indicates Altered Basicity of the Azocine Nitrogen Upon N‑Isobutyl Substitution

The predicted acid dissociation constant (pKa) of the conjugate acid of the azocine nitrogen shifts from 4.19 ± 0.40 for the N‑unsubstituted analog (CAS 497224‑09‑6) [REFS‑1] to 3.32 ± 0.40 for the N‑isobutyl derivative [REFS‑2], a decrease of 0.87 log units. This increased acidity of the protonated form reflects the electron‑donating inductive effect of the isobutyl group, which stabilizes the protonated ammonium species less effectively than the secondary amine in the unsubstituted analog.

Ionization constant Extraction optimization Salt formation

Predicted Density Increase Guides Solvent Selection and Crystallization Screening

The predicted density of the N‑isobutyl derivative (1.263 ± 0.06 g/cm³) [REFS‑1] is lower than that of the N‑unsubstituted analog (1.391 ± 0.06 g/cm³) [REFS‑2], a decrease of approximately 0.128 g/cm³. This reduction arises because the additional methylpropyl group increases the molecular volume proportionally more than the mass, lowering the packing efficiency.

Density Crystallization Formulation

Role as a Key Cenicriviroc Intermediate Differentiates This Compound from Other 8‑Bromo‑1‑benzazocine Derivatives Without the N‑Isobutyl Group

The target compound is the direct Suzuki coupling partner in the convergent synthesis of cenicriviroc. The 8‑bromo‑1‑benzazocine scaffold bearing the N‑isobutyl and 5‑methyl ester groups (designated compound XVII in the Drug Synthesis Database) undergoes Pd(PPh₃)₄‑catalyzed cross‑coupling with 4‑(2‑butoxyethoxy)phenylboronic acid to yield the penultimate intermediate (XIX) [REFS‑1]. The N‑unsubstituted analog (CAS 497224‑09‑6) cannot be used directly in this sequence because the N‑isobutyl group is required in the final CCR5 antagonist pharmacophore; using it would mandate a post‑coupling N‑alkylation that introduces regioselectivity and over‑alkylation concerns [REFS‑2].

Cenicriviroc synthesis CCR5 antagonist Suzuki coupling

Optimal Application Scenarios for Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate in Research and Process Chemistry


GMP Intermediate Procurement for Cenicriviroc API Manufacturing

The compound is the preferred late‑stage intermediate for cenicriviroc synthesis, as evidenced by its direct use in the Suzuki coupling step that installs the 8‑aryl group [REFS‑1]. Its pre‑installed N‑isobutyl and methyl ester functionalities eliminate the need for post‑coupling N‑alkylation and esterification, reducing the step count and avoiding difficult‑to‑purge alkylating reagents in the final stages. This is critical for API manufacturers who must demonstrate control of genotoxic impurities under ICH M7.

Medicinal Chemistry SAR Exploration of 8‑Aryl‑1‑benzazocine CCR5 Antagonists

In structure‑activity relationship (SAR) programs targeting CCR5, the 8‑bromo substituent serves as a versatile diversification point. Researchers can employ parallel Suzuki coupling with diverse aryl‑ and heteroarylboronic acids to generate focused libraries of 8‑aryl‑1‑benzazocine analogs while keeping the N‑isobutyl and 5‑ester constant, enabling direct comparison with cenicriviroc [REFS‑1].

Process Development for Suzuki Coupling Optimization

The compound is used as the aryl bromide substrate in Pd‑catalyzed cross‑coupling optimization studies. Its predicted physical properties – boiling point 440.9 °C, density 1.263 g/cm³, pKa 3.32 – inform solvent selection, catalyst loading, and in‑process control strategies [REFS‑2]. The lower basicity (pKa 3.32 vs. 4.19 for the N‑unsubstituted analog) means the azocine nitrogen remains largely unprotonated under typical coupling conditions (pH >7), avoiding catalyst poisoning by ammonium formation.

Analytical Reference Standard for Impurity Profiling

Given its role as a key intermediate, the compound is employed as a reference marker in HPLC impurity profiling of cenicriviroc API. Its distinct retention time, driven by the isobutyl group and bromine atom, enables its use as a system suitability standard for confirming resolution from the debrominated and de‑esterified process impurities that commonly arise during Suzuki coupling and subsequent hydrolysis steps.

Quote Request

Request a Quote for Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.